Cas no 1240706-83-5 ([(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1240706-83-5x500.png)
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- AKOS008038509
- EN300-26680402
- [(1-cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate
- 1240706-83-5
- Z82156534
- [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] thiophene-3-carboxylate
- [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate
-
- インチ: 1S/C15H18N2O3S/c1-17(15(11-16)6-3-2-4-7-15)13(18)9-20-14(19)12-5-8-21-10-12/h5,8,10H,2-4,6-7,9H2,1H3
- InChIKey: JWHIKXOUDCHUHA-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(=O)OCC(N(C)C1(C#N)CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 306.10381361g/mol
- どういたいしつりょう: 306.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 98.6Ų
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26680402-0.05g |
[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate |
1240706-83-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate 関連文献
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylateに関する追加情報
Professional Introduction to [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate (CAS No. 1240706-83-5)
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate, with the CAS number 1240706-83-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a thiophene ring system and functional groups such as cyano, carbamoyl, and ester moieties. The structural complexity of this molecule not only makes it a subject of academic interest but also opens up diverse possibilities for its application in drug discovery and development.
The thiophene-3-carboxylate moiety is a key feature of this compound, contributing to its unique chemical properties and potential biological activities. Thiophenes are heterocyclic compounds that are widely recognized for their presence in numerous natural products and pharmaceuticals. The incorporation of a carboxylate group at the 3-position of the thiophene ring enhances the compound's solubility in polar solvents and facilitates further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Furthermore, the (1-cyanocyclohexyl)(methyl)carbamoyl substituent adds another layer of complexity to the molecule. The cyano group (-CN) is known for its ability to participate in hydrogen bonding and metal coordination, which can influence the compound's interactions with biological targets. The carbamoyl group (-NHCO-) introduces a polar amide functionality, which is often associated with biological activity in drug molecules. The methyl group (-CH₃) at the carbamoyl moiety may serve as a steric bulk or a point of metabolic modification, depending on the context of its use.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies have shown that compounds containing thiophene derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in [(1-cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate suggests potential applications in these areas.
In particular, the (1-cyanocyclohexyl) part of the molecule may interact with biological targets through hydrophobic interactions or by forming specific non-covalent bonds. This region could be particularly important for modulating the pharmacokinetic properties of the compound, such as its absorption, distribution, metabolism, and excretion (ADME). Additionally, the presence of both electron-withdrawing (cyano) and electron-donating (methyl) groups within close proximity could lead to interesting electronic properties that might be exploited in drug design.
The thiophene-3-carboxylate moiety has been extensively studied for its potential role in modulating enzyme activity. For instance, thiophene derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Given the structural features of [(1-cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate, it is plausible that this compound could interfere with similar enzymatic processes, offering a novel approach to treating inflammatory diseases.
Moreover, the compound's ability to undergo further chemical modifications makes it an attractive scaffold for medicinal chemists. By altering the substituents on the thiophene ring or introducing new functional groups at other positions, researchers can generate libraries of derivatives with tailored biological activities. This flexibility is particularly valuable in hit-to-lead optimization campaigns, where small changes in molecular structure can significantly impact potency and selectivity.
Recent studies have also highlighted the importance of understanding the stereochemistry of complex molecules like [(1-cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate. The cyclohexyl ring can exist in two enantiomeric forms (R and S), which can lead to different biological responses due to differences in how they interact with chiral biological targets. Advances in asymmetric synthesis have made it possible to produce enantiomerically pure forms of such compounds, allowing researchers to investigate stereochemical effects more thoroughly.
In conclusion, [(1-cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate (CAS No. 1240706-83-5) is a structurally complex and multifunctional organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural features makes it a promising candidate for further investigation into various therapeutic applications. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing novel treatments for human diseases.
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